

Application Note: Assessment of Lipid ROS Production Following CHAC1 Induction

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Compound of Interest

Compound Name: ChaC8

Cat. No.: B1577518

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Audience: Researchers, scientists, and drug development professionals.

Introduction

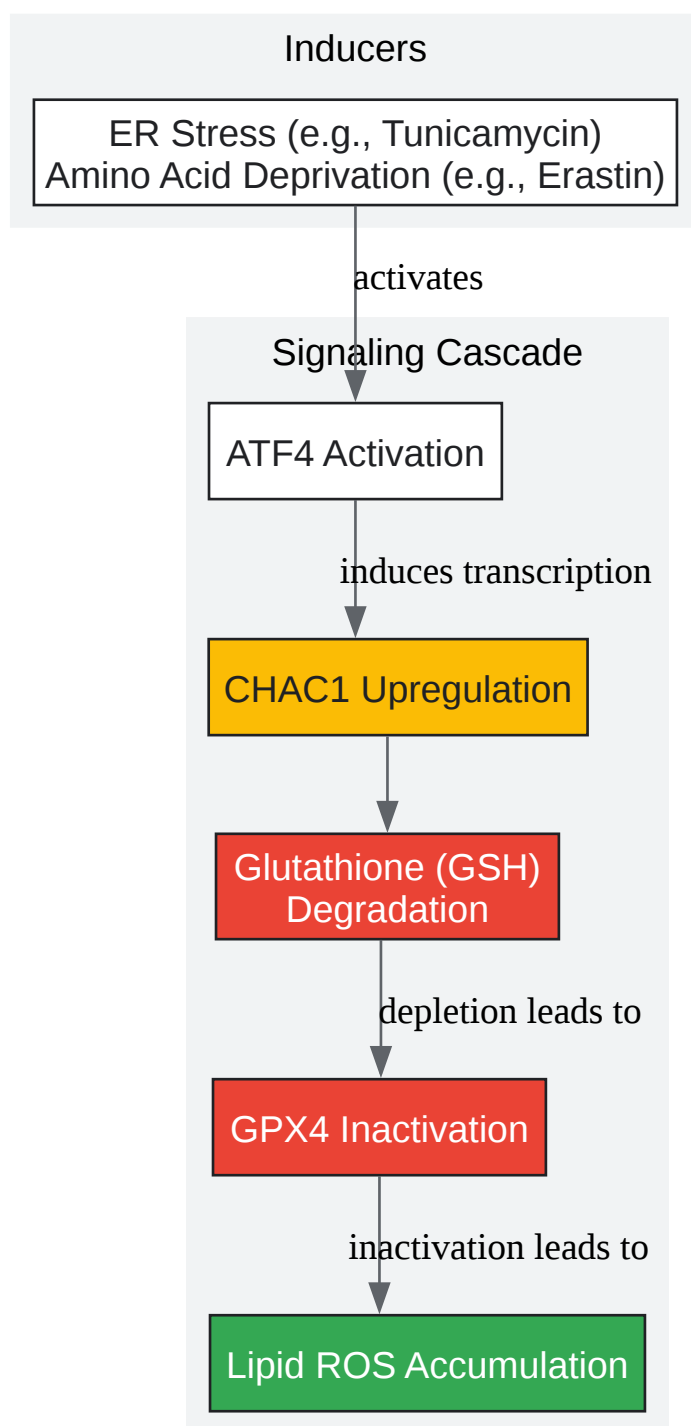
ChaC glutathione-specific gamma-glutamylcyclotransferase 1 (CHAC1) is a key enzyme involved in the cellular stress response.[1][2][3] As a γ -glutamyl cyclotransferase, CHAC1's primary function is the degradation of glutathione (GSH), a critical intracellular antioxidant.[1][2] The depletion of GSH by CHAC1 disrupts the cellular redox balance, leading to increased oxidative stress and promoting cell death pathways such as ferroptosis.[1][3][4] Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[5]

The mechanism linking CHAC1 to lipid ROS involves the inactivation of glutathione peroxidase 4 (GPX4), a selenoenzyme that utilizes GSH to detoxify lipid hydroperoxides.[6] By degrading GSH, CHAC1 compromises GPX4 activity, resulting in the unchecked accumulation of lipid peroxides and subsequent cell death.[6] The induction of CHAC1 is often mediated by the activating transcription factor 4 (ATF4) pathway, which is activated under conditions of endoplasmic reticulum (ER) stress or amino acid deprivation.[1][7][8]

Given its central role in promoting lipid peroxidation, the assessment of lipid ROS levels following CHAC1 induction is crucial for studying ferroptosis and related cellular stress phenomena. This application note provides detailed protocols for inducing CHAC1 expression and subsequently measuring lipid ROS production using fluorescent probes.

Signaling Pathway and Experimental Overview

The induction of CHAC1, either through cellular stress or genetic overexpression, initiates a cascade that culminates in lipid peroxidation. The workflow for assessing this process involves inducing CHAC1, staining with a lipid ROS-sensitive fluorescent probe, and analyzing the signal via flow cytometry or fluorescence microscopy.



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Figure 1: CHAC1-mediated lipid ROS signaling pathway.

Materials and Reagents

Reagent/Equipment	Supplier	Cat. No. (Example)
Cell Lines		
HT-1080 (human fibrosarcoma)	ATCC	CCL-121
DU145 (human prostate carcinoma)	ATCC	HTB-81
CHAC1 Induction		
Tunicamycin	Sigma-Aldrich	T7765
Erastin	Sigma-Aldrich	E7781
CHAC1 Human Tagged ORF Clone	OriGene	RG229135
Transfection Reagent (e.g., Lipofectamine 3000)	Thermo Fisher Scientific	L3000001
Lipid ROS Probes		
BODIPY™ 581/591 C11	Thermo Fisher Scientific	D3861
Liperfluo	Dojindo Molecular Technologies	L248
General Reagents		
DMEM	Gibco	11965092
Fetal Bovine Serum (FBS)	Gibco	26140079
Penicillin-Streptomycin	Gibco	15140122
Trypsin-EDTA (0.25%)	Gibco	25200056
Phosphate-Buffered Saline (PBS)	Gibco	10010023
DMSO, Anhydrous	Sigma-Aldrich	276855
Equipment		

Flow Cytometer (e.g., BD Accuri™ C6)	BD Biosciences	-
Fluorescence Microscope	(e.g., Zeiss Axio Observer)	-
CO2 Incubator	-	-
Centrifuge	-	-
96-well black, clear-bottom plates	Corning	3603

Experimental Protocols

Protocol 1: Induction of CHAC1 Expression

Method A: Chemical Induction of CHAC1

This method uses chemical stressors to induce the endogenous expression of CHAC1.

- Cell Seeding: Seed cells (e.g., HT-1080) in the appropriate culture vessel (e.g., 6-well plate for flow cytometry, 96-well black plate for microscopy) at a density that will result in 70-80% confluency at the time of the experiment.
- Incubation: Incubate cells overnight at 37°C in a 5% CO2 incubator.
- Treatment:
 - Tunicamycin (ER Stress Inducer): Prepare a stock solution of Tunicamycin in DMSO. Treat cells with 1-10 µg/mL of Tunicamycin for 24-72 hours.[\[9\]](#) The optimal concentration and time should be determined empirically for each cell line.
 - Erastin (System xc- Inhibitor): Prepare a stock solution of Erastin in DMSO. Treat cells with 5-50 µM of Erastin for 24 hours.[\[1\]](#)[\[10\]](#)
- Controls: Include a vehicle control (DMSO) at the same final concentration used for the drug treatment.
- Proceed to Protocol 2 for lipid ROS assessment.

Method B: Genetic Induction of CHAC1 (Overexpression)

This method involves transfecting cells with a plasmid to exogenously express CHAC1.

- Cell Seeding: Seed cells to be 60-80% confluent on the day of transfection.
- Transfection: Transfect cells with a CHAC1-overexpressing plasmid (or an empty vector control) using a suitable transfection reagent according to the manufacturer's protocol.[\[6\]](#)[\[11\]](#)
- Incubation: Incubate the transfected cells for 24-48 hours to allow for CHAC1 expression.
- Proceed to Protocol 2 for lipid ROS assessment.

Protocol 2: Assessment of Lipid ROS Production

Method A: Flow Cytometry using BODIPY™ 581/591 C11

This ratiometric probe shifts its fluorescence emission from red to green upon oxidation by lipid peroxides.[\[8\]](#)

- Probe Preparation: Prepare a 10 mM stock solution of BODIPY™ 581/591 C11 in anhydrous DMSO.
- Cell Harvesting: Following CHAC1 induction (Protocol 1), harvest the cells by trypsinization and centrifuge at 500 x g for 5 minutes.
- Staining: Resuspend the cell pellet in pre-warmed PBS containing 1-2 μ M BODIPY™ 581/591 C11. Incubate for 30 minutes at 37°C, protected from light.
- Washing: Wash the cells twice with ice-cold PBS.
- Resuspension: Resuspend the final cell pellet in 300-500 μ L of ice-cold PBS for flow cytometry analysis.
- Data Acquisition:
 - Analyze the cells on a flow cytometer equipped with blue (488 nm) and yellow/green (e.g., 561 nm) lasers.

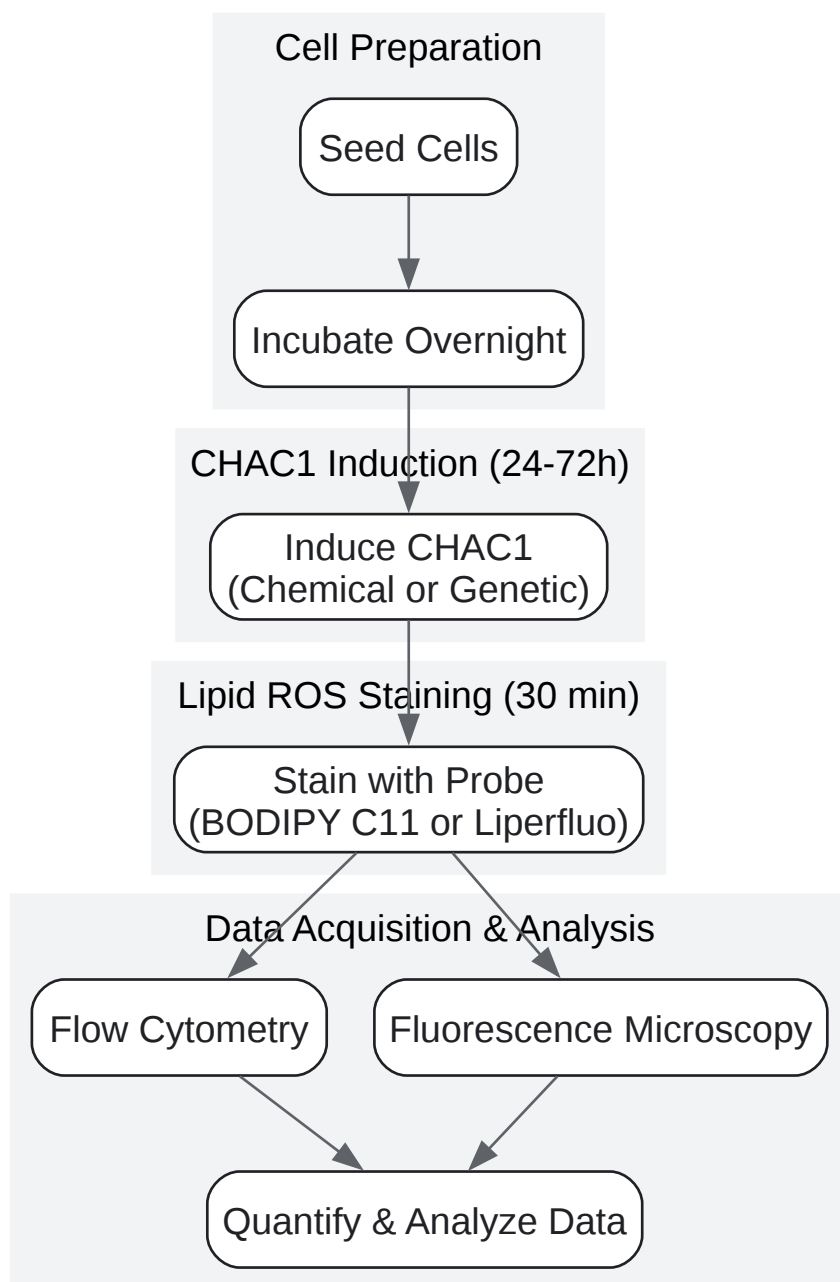
- The unoxidized probe (red fluorescence) is typically detected in the PE channel (~581/591 nm).
- The oxidized probe (green fluorescence) is detected in the FITC channel (~488/510 nm).
[12]
- Collect data for at least 10,000 events per sample.[13]
- Gating Strategy & Analysis:
 - Gate on the main cell population using FSC-A vs. SSC-A to exclude debris.
 - Gate on single cells using FSC-A vs. FSC-H.
 - Analyze the FITC channel fluorescence of the single-cell population. An increase in FITC signal intensity indicates lipid ROS production.[12] The results can be presented as the percentage of FITC-positive cells or the median fluorescence intensity (MFI) of the FITC signal.

Method B: Fluorescence Microscopy using Liperfluo

Liperfluo is a probe that becomes fluorescent upon specific oxidation by lipid peroxides.[4][14]

- Probe Preparation: Prepare a 1 mM stock solution of Liperfluo in DMSO.[1][7]
- Staining: After CHAC1 induction in a multi-well plate, remove the culture medium and wash the cells once with serum-free medium or PBS.
- Add serum-free medium containing 1-10 μ M Liperfluo to the cells.[3] Incubate for 30 minutes at 37°C.[1][7]
- Washing: Remove the staining solution and wash the cells twice with PBS.
- Imaging: Add fresh PBS or live-cell imaging solution to the wells. Image the cells using a fluorescence microscope with appropriate filter sets (Excitation/Emission: ~488/535 nm).[14]
- Image Analysis: Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji). Correct for background fluorescence and calculate the average

fluorescence intensity for each condition.



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Figure 2: General experimental workflow.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison between control and treated groups.

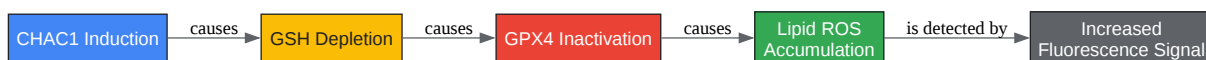
Table 1: Example Data from Flow Cytometry Analysis of Lipid ROS

Treatment	CHAC1 Induction Method	% FITC-Positive Cells (Lipid ROS High)	Median Fluorescence Intensity (FITC)
Vehicle Control (DMSO)	-	5.2 ± 1.1	150 ± 25
Tunicamycin (5 µg/mL, 48h)	Chemical	45.8 ± 5.3	850 ± 98
Empty Vector	Genetic	6.1 ± 1.5	165 ± 30
CHAC1 Overexpression	Genetic	62.5 ± 7.9	1250 ± 150

Table 2: Example Data from Fluorescence Microscopy Analysis of Lipid ROS

Treatment	CHAC1 Induction Method	Mean Fluorescence Intensity (Arbitrary Units)
Vehicle Control (DMSO)	-	100 ± 15
Erastin (10 µM, 24h)	Chemical	450 ± 55
Empty Vector	Genetic	110 ± 20
CHAC1 Overexpression	Genetic	620 ± 80

An increase in the percentage of FITC-positive cells, MFI, or mean fluorescence intensity in CHAC1-induced cells compared to controls indicates that CHAC1 expression leads to the production of lipid ROS.



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Figure 3: Logical flow from CHAC1 induction to measurement.

Troubleshooting

Problem	Potential Cause	Solution
Low/No increase in lipid ROS signal	Inefficient CHAC1 induction.	Confirm CHAC1 upregulation by Western blot or qPCR. Optimize inducer concentration and/or incubation time. For transfection, check transfection efficiency.
Cell line is resistant to ferroptosis.	Use a positive control for lipid ROS induction (e.g., RSL3) to confirm the assay is working.	
Probe degradation.	Prepare fresh stock solutions of the fluorescent probes. Protect from light and avoid repeated freeze-thaw cycles.	
High background fluorescence	Autofluorescence of cells or medium.	Wash cells thoroughly with PBS before and after staining. Use serum-free medium for staining. Include an unstained control to set baseline fluorescence.
Probe concentration is too high.	Perform a titration to determine the optimal probe concentration for your cell line. [12]	
Inconsistent results	Variation in cell density or health.	Ensure consistent cell seeding density and that cells are in a logarithmic growth phase.
Photobleaching of the probe.	Minimize exposure of stained cells to light. Use an anti-fade mounting medium for microscopy if necessary.	
For BODIPY C11, both red and green signals increase.	This may indicate an increase in cell size or membrane	

content. Analyze the ratio of green to red fluorescence to normalize for these changes.

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References

- 1. folibio.com.tw [folibio.com.tw]
- 2. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 3. glpbio.com [glpbio.com]
- 4. Lipid Peroxide Detection Liperfluo | CAS 1448846-35-2 Dojindo [dojindo.com]
- 5. ChaC glutathione specific γ -glutamylcyclotransferase 1 inhibits cell viability and increases the sensitivity of prostate cancer cells to docetaxel by inducing endoplasmic reticulum stress and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ChaC glutathione specific γ -glutamylcyclotransferase 1 inhibits cell viability and increases the sensitivity of prostate cancer cells to docetaxel by inducing endoplasmic reticulum stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liperfluo L248 manual | DOJINDO [dojindo.com]
- 8. abpbio.com [abpbio.com]
- 9. Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. reddit.com [reddit.com]
- 13. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. interchim.fr [interchim.fr]

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